molecular formula C23H23N3O4S B2816284 ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate CAS No. 536710-46-0

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate

Cat. No.: B2816284
CAS No.: 536710-46-0
M. Wt: 437.51
InChI Key: UUJHXXVOFNAVQW-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

Future Directions

Given the wide range of biological activities associated with indole derivatives , there is potential for further exploration and development of compounds like ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Preparation Methods

The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves multiple steps, starting with the preparation of the indole core. The reaction typically involves the condensation of 4-ethoxyphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the indole ring. The resulting indole derivative is then subjected to further functionalization to introduce the pyrimido[5,4-b]indole moiety and the ethyl propanoate group .

Chemical Reactions Analysis

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antiviral and anticancer properties .

Comparison with Similar Compounds

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate.

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-29-16-12-10-15(11-13-16)26-21(27)20-19(17-8-6-7-9-18(17)24-20)25-23(26)31-14(3)22(28)30-5-2/h6-14,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHXXVOFNAVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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